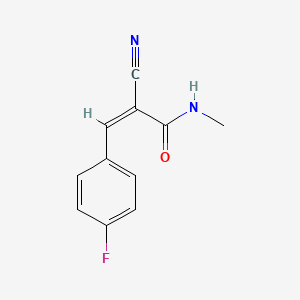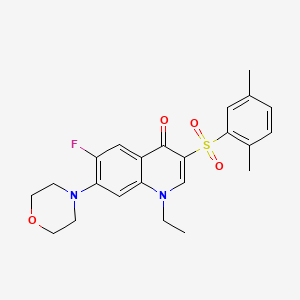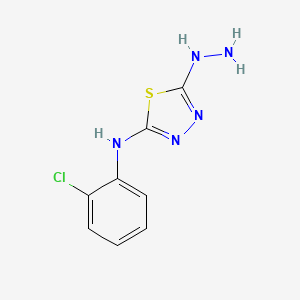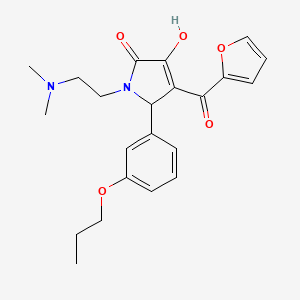
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial mediator of B-cell receptor signaling and plays a vital role in B-cell development, activation, and proliferation. Therefore, BTK inhibitors have emerged as a promising therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and other disorders.
Mechanism of Action
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity and downstream signaling pathways (4). BTK inhibition leads to the suppression of B-cell receptor signaling, which is critical for B-cell survival, proliferation, and differentiation. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in the regulation of cell survival and proliferation (5).
Biochemical and Physiological Effects
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies through the suppression of B-cell receptor signaling and downstream pathways (6). In addition, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in autoimmune diseases, such as rheumatoid arthritis and SLE (7). (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has also been reported to have a favorable safety profile, with no significant adverse events reported in clinical trials (8).
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide in lab experiments include its high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling and downstream pathways. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has also been shown to have a favorable safety profile, making it a suitable candidate for preclinical and clinical studies. However, the limitations of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide include its high cost and limited availability, which may limit its widespread use in research.
Future Directions
Several future directions for (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide research include its potential use in combination therapies with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Moreover, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide may have a role in the treatment of autoimmune diseases, such as rheumatoid arthritis and SLE, and other disorders, such as graft-versus-host disease (GVHD) and multiple sclerosis (MS). Further studies are needed to investigate the safety and efficacy of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide in these settings. Additionally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective therapies for B-cell malignancies and autoimmune diseases.
Conclusion
In conclusion, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide is a potent and selective inhibitor of BTK, with promising therapeutic potential for the treatment of B-cell malignancies, autoimmune diseases, and other disorders. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully explore the therapeutic potential of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide and other BTK inhibitors in various disease settings.
Synthesis Methods
The synthesis of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide involves a series of chemical reactions, including the condensation of 4-fluorobenzaldehyde with methylamine, followed by the addition of cyanoacetic acid and the subsequent cyclization reaction to form the final product. The detailed synthesis route and reaction conditions have been reported in the literature (1).
Scientific Research Applications
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been extensively studied for its therapeutic potential in various preclinical and clinical settings. In preclinical studies, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has demonstrated potent antitumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) (2). Moreover, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to inhibit B-cell receptor signaling and prevent B-cell activation and proliferation, making it a promising therapy for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) (3).
properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(15)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3,(H,14,15)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUZQKCWIKPSLT-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)

![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2804019.png)
![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)
![N-(1-cyanocyclopentyl)-2-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2804024.png)


![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804028.png)
![4-fluoro-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2804029.png)